6-Chlorobenzo[D]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNS |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
6-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
LOQXWJAZYXSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobenzo D Isothiazole and Its Functionalized Derivatives
Direct Synthesis Strategies for the 6-Chlorobenzo[d]isothiazole Nucleus
The formation of the benzo[d]isothiazole core, particularly with a chlorine substituent on the benzene (B151609) ring, can be achieved through various cyclocondensation and halogenation strategies.
Cyclocondensation Approaches for Benzothiazole (B30560) Ring Formation
Cyclocondensation reactions are a primary method for constructing the benzo[d]isothiazole ring system. These strategies typically involve the formation of key nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds to assemble the heterocyclic portion of the molecule onto a pre-functionalized benzene ring.
One prominent pathway involves the use of nitrogen-preloaded aromatic compounds, such as 2-halobenzamides, which react with a sulfur source. For instance, 2-halo-5-chlorobenzamides can undergo a copper-mediated reaction with elemental sulfur to form the 6-chlorobenzo[d]isothiazol-3(2H)-one intermediate. arkat-usa.orgnih.gov This reaction proceeds through a cascade involving C–S bond formation followed by an intramolecular N–S bond cyclization. nih.gov
Another effective cyclocondensation strategy starts with aromatics containing both nitrogen and sulfur. The intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is a well-established method for forming the N-S bond, yielding benzo[d]isothiazol-3(2H)-ones. nih.govorganic-chemistry.org To obtain the 6-chloro derivative, the synthesis would commence with a 5-chloro-2-mercaptobenzamide precursor. This approach often utilizes catalysts such as copper(I) salts under an oxygen atmosphere. nih.gov
A third approach involves the reaction of ortho-haloarylamidines with elemental sulfur. The synthesis of this compound via this route would start with an amidine derived from 2-amino-4-chlorobenzonitrile (B1265954) or a related ortho-haloaniline. This one-pot method achieves an oxidative N-S/C-S bond formation, though it may require high temperatures. arkat-usa.org
Table 1: Selected Cyclocondensation Strategies for Benzo[d]isothiazole Core Synthesis
| Starting Material Type | Key Reagents | Resulting Intermediate/Product | Reference(s) |
|---|---|---|---|
| 2-Halo-5-chlorobenzamide | Elemental Sulfur (S₈), Copper Catalyst | 6-Chlorobenzo[d]isothiazol-3(2H)-one | arkat-usa.orgnih.gov |
| 5-Chloro-2-mercaptobenzamide | Oxidant (e.g., O₂), Copper(I) Catalyst | 6-Chlorobenzo[d]isothiazol-3(2H)-one | nih.govorganic-chemistry.org |
| ortho-Halo-N-aryl-5-chloro-benzimidamide | Elemental Sulfur (S₈), Copper(II) Catalyst | 3-Aryl-6-chlorobenzo[d]isothiazole | arkat-usa.orgorganic-chemistry.org |
Halogenation at the Benzene Moiety of Benzothiazole Scaffolds
Introducing a chlorine atom at the 6-position can also be accomplished by direct halogenation of a pre-formed benzo[d]isothiazole scaffold. Electrophilic substitution reactions on the benzo[d]isothiazole nucleus are directed to the carbocyclic (benzene) ring. thieme-connect.de While the 4-position is often favored for electrophilic attack, the presence of other substituents and specific reaction conditions can direct halogenation to other positions, including C6. thieme-connect.de
Alternatively, the chlorine atom can be incorporated during the ring-forming process itself. The Herz reaction, which transforms an aniline (B41778) into a benzo arkat-usa.orgorganic-chemistry.orgnih.govdithiazolium salt using sulfur monochloride, is often accompanied by chlorination of the aromatic ring at the position para to the amine group. mdpi.com For a substituted aniline, this can lead to a chlorinated Herz salt, which is a precursor to benzo[d]isothiazoles. This process suggests a pathway where the 6-chloro substitution pattern is established concurrently with the heterocycle's formation.
Furthermore, patents describe processes where a thioamide is converted directly into a halogenated isothiazole (B42339) through a reaction with a halogenating agent in a solvent, a process that combines oxidative cyclization and halogenation. google.comwipo.int
Diversification and Functionalization at Key Positions of the this compound Scaffold
The functionalization of the this compound scaffold is crucial for developing derivatives with diverse properties. However, it is essential to distinguish its reactivity from its more commonly studied isomer, benzo[d]thiazole. The specified functionalizations—hydrazine-based modifications and thiazolidinone ring annulation—are characteristic of the 2-amino-benzo[d]thiazole (B1198619) system. In the benzo[d]isothiazole ring, the 2-position is occupied by a nitrogen atom integral to the aromatic heterocycle, making it non-amenable to the substitution reactions that form hydrazines or serve as an anchor for thiazolidinone synthesis.
The primary site for nucleophilic substitution on the benzo[d]isothiazole heterocyclic ring is the 3-position. This is typically achieved by first converting a benzo[d]isothiazol-3(2H)-one into a 3-chlorobenzo[d]isothiazole, which then serves as a versatile electrophile for further reactions. thieme-connect.de
Synthesis of 2-Substituted-6-Chlorobenzo[d]isothiazole Derivatives
As noted, direct substitution at the 2-position of the benzo[d]isothiazole ring is not a standard synthetic pathway. The following sections address the specified functionalizations by considering analogous reactions at the chemically reactive 3-position.
While direct hydrazine (B178648) substitution at the 2-position is not feasible, hydrazine derivatives can be introduced at the 3-position. This synthesis would begin with 6-chloro-3-chlorobenzo[d]isothiazole . This intermediate can react with hydrazine to yield 3-hydrazinyl-6-chlorobenzo[d]isothiazole .
This hydrazinyl derivative serves as a key building block for further elaboration:
Carboxamides: The 3-hydrazinyl group can react with various carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form N-acylhydrazine or hydrazide derivatives.
Schiff Bases: Condensation of the 3-hydrazinyl group with a wide range of aldehydes and ketones yields the corresponding hydrazone (Schiff base) derivatives. These reactions introduce significant structural diversity onto the core scaffold.
The synthesis of a thiazolidinone ring requires a primary amine that is typically condensed with an aldehyde to form a Schiff base, which then undergoes cyclization with a mercapto-acid like thioglycolic acid. hilarispublisher.comnih.gov To append a thiazolidinone ring to the this compound scaffold, one would first need to synthesize 3-amino-6-chlorobenzo[d]isothiazole .
The synthetic sequence would be as follows:
Synthesis of a 3-amino-6-chlorobenzo[d]isothiazole intermediate. thieme-connect.de
Condensation of the 3-amino group with an appropriate aldehyde to form a 3-(benzylideneamino)-6-chlorobenzo[d]isothiazole (Schiff base).
Cyclocondensation of the resulting Schiff base with thioglycolic acid in a suitable solvent, often with a catalyst like anhydrous zinc chloride, to yield the target 3-(4-oxo-2-aryl-thiazolidin-3-yl)-6-chlorobenzo[d]isothiazole derivative. nih.gov
This multi-step process allows for the fusion of the thiazolidinone heterocycle to the benzo[d]isothiazole core, albeit at the 3-position rather than the 2-position.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Halo-5-chlorobenzamide |
| 6-Chlorobenzo[d]isothiazol-3(2H)-one |
| 5-Chloro-2-mercaptobenzamide |
| ortho-Haloarylamidine |
| Benzo[d]isothiazole |
| Thioamide |
| 6-Chloro-3-chlorobenzo[d]isothiazole |
| 3-Hydrazinyl-6-chlorobenzo[d]isothiazole |
| 3-Amino-6-chlorobenzo[d]isothiazole |
| Schiff base |
| Thioglycolic acid |
| Zinc chloride |
| 3-(4-Oxo-2-aryl-thiazolidin-3-yl)-6-chlorobenzo[d]isothiazole |
| Benzo[d]thiazole |
| 2-Amino-benzo[d]thiazole |
| Benzo arkat-usa.orgorganic-chemistry.orgnih.govdithiazolium salt |
Formation of Fused Heterocyclic Systems (e.g., Triazolo-thiadiazole, Oxadiazole)
The construction of fused heterocyclic systems from a this compound core typically involves the derivatization of a functional group at the 3-position of the isothiazole ring. While direct examples starting from this compound are not extensively documented, established synthetic routes for analogous heterocyclic systems provide a clear blueprint for these transformations. The key precursors for such cyclizations are typically hydrazide or amino-thiol derivatives.
1,3,4-Oxadiazole (B1194373) and 1,3,4-Thiadiazole (B1197879) Rings: The formation of a 1,3,4-oxadiazole ring generally proceeds from an acid hydrazide precursor. nih.govijper.org For the this compound system, this would involve converting a derivative like this compound-3-carboxylic acid into its corresponding acid hydrazide. This intermediate can then undergo cyclization under various conditions. For instance, reaction with carbon disulfide in a basic medium, followed by acidification, typically yields a 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.govrdd.edu.iq Alternatively, reaction with an acyl chloride or phosphorus oxychloride can lead to 2,5-disubstituted 1,3,4-oxadiazoles. ijper.org A similar strategy using phosphorus pentasulfide instead of a dehydrating agent can yield the corresponding 1,3,4-thiadiazole ring. nih.gov
nih.govijper.orghpu2.edu.vnTriazolo[3,4-b] ijper.orgnih.govhpu2.edu.vnthiadiazole Systems: The synthesis of more complex fused systems, such as the triazolo-thiadiazole bicycle, requires a precursor containing a triazole ring. A common method involves starting with a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov This triazole intermediate can then be cyclized with reagents like carbon disulfide to form the fused thiadiazole ring, or with various benzoyl chlorides in the presence of phosphorus oxychloride to yield substituted derivatives. nih.gov Applying this to the target compound would necessitate the initial synthesis of a 3-(4-amino-5-thiol-4H-1,2,4-triazol-3-yl)-6-chlorobenzo[d]isothiazole intermediate.
Alkylation and Arylation Reactions
Alkylation and arylation reactions of this compound can be directed at either the nitrogen atom of the isothiazole ring or the carbon skeleton of the benzene ring.
N-Alkylation: The nitrogen atom of the benzo[d]isothiazole ring can be alkylated using various electrophiles. Standard conditions often involve the use of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., alkyl bromide). beilstein-journals.org This method is widely applied for the N-alkylation of related heterocyclic systems like indazoles. beilstein-journals.org An alternative approach involves the use of trichloroacetimidate (B1259523) electrophiles activated by a Brønsted acid catalyst, which has proven effective for the N-alkylation of pyrazoles and could be applicable here. mdpi.com
C-Arylation: The chlorine atom at the C-6 position serves as a handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. hpu2.edu.vnnih.govmdpi.com This palladium-catalyzed reaction allows for the arylation of the benzene ring by coupling this compound with various arylboronic acids or their esters. hpu2.edu.vnmdpi.com The reaction typically requires a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3), a base (e.g., K2CO3 or Na2CO3), and a suitable solvent system such as aqueous dioxane or dimethoxyethane. nih.govmdpi.com This methodology is a powerful tool for introducing molecular diversity at the benzene portion of the molecule.
Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example Reagents/Conditions | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Source of aryl group |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the catalytic cycle |
| Solvent | Dioxane/H₂O, Dimethoxyethane (DME), Toluene | Reaction medium |
Amine and Amide Derivatives
The introduction of amine and amide functionalities is a common strategy for modifying the properties of the benzo[d]isothiazole core.
Amine Derivatives: 3-Amino-6-chlorobenzo[d]isothiazole can be synthesized from precursors such as 5-chloro-2-fluorobenzonitrile. arkat-usa.org The synthesis involves a nucleophilic aromatic substitution of the fluorine atom with a sulfur source like sodium sulfide, followed by an oxidative cyclization with ammonia (B1221849) and sodium hypochlorite (B82951) to form the 3-amino-isothiazole ring. arkat-usa.org
Amide Derivatives: Amide derivatives are most commonly prepared from a carboxylic acid precursor. The synthesis of this compound-3-carboxylic acid provides a key intermediate for this purpose. Standard peptide coupling methods can then be employed to form the amide bond with a desired amine. luxembourg-bio.comnih.gov This process involves the activation of the carboxylic acid using a coupling reagent (e.g., DCC, HATU, or Boc2O) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comasiaresearchnews.com A one-pot reaction using reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been developed for efficient N-acylation of heterocyclic compounds. asiaresearchnews.com
Functionalization at the Benzene Ring of this compound (e.g., C-H Adamantylation)
Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the modification of aromatic rings without pre-installed functional groups. However, the application of specific and complex C-H functionalization reactions, such as C-H adamantylation, is highly substrate-dependent. A review of the scientific literature did not yield specific examples of direct C-H adamantylation on the this compound scaffold. Such a transformation would likely require a targeted catalyst system capable of selectively activating a C-H bond on the benzene ring in the presence of the heterocyclic moiety and the C-Cl bond.
Multi-Component Condensation Reactions Involving this compound Precursors
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. windows.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. windows.netmedmedchem.com While MCRs are widely used to synthesize a vast array of heterocyclic compounds, specific examples of MCRs that utilize precursors to directly construct the this compound ring system are not widely reported in the literature. nih.govresearchgate.net The development of such a reaction would likely involve the convergent assembly of an appropriately substituted benzene precursor, a nitrogen source, and a sulfur source.
Advanced Synthetic Techniques and Green Chemistry Protocols
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. nih.govscielo.br By directly coupling with the polar molecules in a reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. mdpi.comrsc.org This technique often results in higher product yields, improved purity by minimizing side reactions, and enhanced energy efficiency. scielo.br
While MAOS is a well-established method for accelerating the synthesis of a wide variety of heterocyclic systems, including the related benzothiazole isomer, specific literature detailing its application for the synthesis or derivatization of this compound is not prevalent. scielo.brsemanticscholar.org Nevertheless, the principles of MAOS are broadly applicable, and it is expected that syntheses such as Suzuki cross-couplings or the formation of fused heterocyclic rings from this compound precursors could be significantly optimized using this technology. mdpi.comrsc.org
Solvent-Free and Aqueous Medium Reactions
In recent years, a strong emphasis has been placed on developing synthetic protocols that align with the principles of green chemistry. Solvent-free and aqueous medium reactions are at the forefront of this initiative, offering advantages such as reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting solvent-free reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times and an increase in product yields. For instance, the synthesis of various benzothiazole derivatives has been successfully achieved under solvent-free conditions using microwave irradiation, highlighting the potential of this methodology for the synthesis of this compound as well. While specific data for the solvent-free synthesis of the parent this compound is not extensively detailed in the reviewed literature, the general applicability of this method to analogous structures is well-established.
Ultrasound-assisted synthesis is another green chemistry approach that has been effectively employed for reactions in aqueous media. Sonication can promote the emulsification of immiscible reactants and enhance mass transfer, thereby accelerating reaction rates in water. The synthesis of various heterocyclic compounds, including thiazole derivatives, has been reported in aqueous media under ultrasonic irradiation, often providing good to excellent yields in short reaction times. A study on the synthesis of 2-substituted benzothiazoles utilized ultrasound irradiation in a solvent-free system, demonstrating the versatility of this energy source.
The following table summarizes representative examples of solvent-free and aqueous medium reactions for the synthesis of related benzothiazole derivatives, which can serve as a basis for the development of protocols for this compound.
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, various aldehydes | Sulfated tungstate, Ultrasound, rt, Solvent-free | 2-Substituted benzothiazoles | Excellent | |
| 2-Aminothiophenol, Benzaldehyde | Glycerol, Microwave irradiation | 2-Phenylbenzothiazole | 92 | |
| 2-Aminothiophenol, 4-Chlorobenzaldehyde | Glycerol, Microwave irradiation | 2-(4-Chlorophenyl)benzothiazole | 96 | |
| 2-Aminothiophenol, 4-Nitrobenzaldehyde | Glycerol, Microwave irradiation | 2-(4-Nitrophenyl)benzothiazole | 91 |
Catalytic Approaches in this compound Synthesis
Catalytic methods play a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of this compound and its functionalized derivatives, both transition metal and non-metal catalysts have been explored.
Transition Metal Catalysis:
Palladium and copper catalysts are among the most extensively used transition metals for the construction of the benzo[d]isothiazole core. Palladium-catalyzed cross-coupling reactions and C-H functionalization strategies have proven to be powerful tools for creating C-C and C-N bonds, which are crucial for the assembly of the heterocyclic ring. For example, a palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas has been developed for the synthesis of 2-aminobenzothiazoles. While not specific to the 6-chloro derivative, this methodology demonstrates the potential for direct C-H activation on the benzene ring.
A notable example of a functionalized this compound derivative synthesis involves a palladium-catalyzed/copper-assisted C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides. This reaction provides access to 6-Chlorobenzo[d]thiazole-2-carbonitrile in good yield.
Copper-catalyzed reactions have also been widely employed for the synthesis of benzothiazoles and related heterocycles. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts and are more cost-effective. Copper-catalyzed cascade reactions involving C-S and N-S bond formations are particularly relevant for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source.
Non-Metal Catalysis:
In the pursuit of more sustainable and cost-effective synthetic methods, the use of non-metal catalysts has gained significant attention. While specific examples for the synthesis of this compound are limited, the broader field of organocatalysis and the use of simple inorganic catalysts are promising areas for future development.
The following table presents selected examples of catalytic approaches for the synthesis of this compound derivatives and related structures.
| Reactant(s) | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-(4-chlorophenyl)cyanothioformamide | Pd(OAc)₂, Cu(OAc)₂, K₂S₂O₈, TFA, DCE | 6-Chlorobenzo[d]thiazole-2-carbonitrile | 71 | |
| 2-Halobenzamides, S₈ | CuCl | Benzo[d]isothiazol-3(2H)-ones | Moderate to good | |
| N-Arylthioureas | Pd(PPh₃)₄/MnO₂ | 2-Aminobenzothiazoles | - | |
| Propargyl thioimidates | Copper(I) iodide | Dihydrothiazoles | High |
Reactivity and Mechanistic Investigations of 6 Chlorobenzo D Isothiazole
Electrophilic Aromatic Substitution Pathways on the Benzothiazole (B30560) Ring
The benzo[d]isothiazole ring system's reactivity towards electrophiles is influenced by the competing effects of the fused isothiazole (B42339) ring and the chloro substituent. The isothiazole ring is generally considered an electron-withdrawing group, which deactivates the attached benzene (B151609) ring towards electrophilic aromatic substitution. The chlorine atom at the 6-position is also deactivating but acts as an ortho-, para- director.
Research into related compounds provides insight into these reactions. For instance, electrophilic halogenation of benzo[d]isothiazole derivatives has been shown to occur on the benzene ring. The synthesis of 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole demonstrates that halogenation of the benzene portion of the molecule is feasible. arkat-usa.org
For 6-chlorobenzo[d]isothiazole, the directing effects of the isothiazole moiety and the 6-chloro substituent must be considered collectively. The isothiazole ring deactivates the entire benzene ring, while the chloro group directs incoming electrophiles to its ortho positions (C5 and C7) and para position (C4, which is part of the ring fusion). The isothiazole ring itself also influences regioselectivity. Consequently, electrophilic attack is most likely to occur at the C4 and C7 positions, which are activated by the chloro group and relatively less deactivated by the isothiazole ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of 6-Chloro Group | Influence of Isothiazole Ring | Predicted Reactivity |
|---|---|---|---|
| C4 | para (activating) | alpha to fusion (deactivated) | Possible site of substitution |
| C5 | ortho (activating) | meta to N, beta to S (deactivated) | Less likely site of substitution |
Nucleophilic Substitution Reactions at the Isothiazole Moiety
Direct nucleophilic substitution of hydrogen on the isothiazole ring portion of benzo[d]isothiazole is not a commonly reported reaction pathway. The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack; however, this typically results in the cleavage and opening of the heterocyclic ring rather than a substitution event. researchgate.net Studies on related isothiazole systems show that the N-S bond is often the site of nucleophilic attack, leading to ring-opening. arkat-usa.orgmdpi.com For instance, attempts to perform certain oxidation reactions on 3-chlorobenzo[d]isothiazole were unsuccessful, suggesting that some reaction pathways on the isothiazole ring are not favored. mdpi.com
Reactivity of the Chloro Substituent
The chlorine atom at the 6-position of the benzo[d]isothiazole ring can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The fused electron-withdrawing isothiazole ring activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the chloro group.
Documented research confirms this reactivity, where a 6-chlorobenzisothiazole derivative reacts with an amine under basic conditions in a nucleophilic substitution reaction. google.com This type of reaction is valuable for introducing a variety of functional groups at the 6-position. The reactivity is enhanced because the 6-position is para to the isothiazole nitrogen, which helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism.
Common nucleophiles used in such reactions include amines, alkoxides, and thiols. smolecule.com
Functional Group Transformations and Derivatization Reactivity
The ability to replace the chloro substituent via nucleophilic aromatic substitution opens up numerous pathways for functional group transformations and the synthesis of diverse derivatives. Once the chlorine is substituted, the newly introduced functional group can be further modified.
For example, if the chloro group is replaced by an amino group, a versatile synthetic handle is created. Amino-benzo[d]isothiazoles can be converted into Schiff bases by condensation with aldehydes. nih.gov These Schiff bases can, in turn, be used as precursors for other heterocyclic systems. This multi-step derivatization highlights the synthetic utility of the initial nucleophilic substitution of the chloro group.
Table 2: Examples of Derivatization Pathways from this compound
| Reaction Type | Reagent Example | Intermediate Product | Final Product Class |
|---|---|---|---|
| Nucleophilic Substitution | Ammonia (B1221849) (NH₃) or amine (R-NH₂) | 6-Aminobenzo[d]isothiazole | Amine derivatives |
| Schiff Base Formation | Aldehyde (R'-CHO) | 6-(Benzylideneamino)benzo[d]isothiazole | Imines |
| Nucleophilic Substitution | Sodium Methoxide (NaOCH₃) | 6-Methoxybenzo[d]isothiazole | Ether derivatives |
Ring-Opening and Rearrangement Processes
The benzo[d]isothiazole ring system can undergo ring-opening and rearrangement reactions under specific conditions, often involving the cleavage of the relatively weak N-S bond. researchgate.net Nucleophilic attack, particularly by soft nucleophiles like thiols, can lead to the scission of this bond. This reactivity is a key mechanistic feature in the biological activity of some isothiazolone-based compounds.
In addition to nucleophile-induced opening, rearrangement reactions have been observed in related systems. For example, benzo[d]isothiazole 1,1-dioxides can participate in palladium-catalyzed dipolar cycloaddition reactions, leading to the formation of larger, fused heterocyclic structures like benzo[d]isothiazole-fused 1,3-oxazinanes and 1,3-oxazocanes. researchgate.net Other complex transformations, such as aryne-mediated cyclization, have also been reported for the synthesis of substituted benzo[d]isothiazole 1,1-dioxides, indicating the potential for skeletal rearrangements. researchgate.net
Studies on Reaction Kinetics and Thermodynamic Parameters
Computational and Theoretical Chemical Studies of 6 Chlorobenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure Determination (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-Chlorobenzo[d]isothiazole. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the molecule's electronic distribution, molecular orbitals, and electrostatic potential. mdpi.com DFT, particularly with hybrid functionals such as B3LYP, is widely used for its balance of accuracy and computational cost. mdpi.com
These calculations provide a detailed picture of the electron density, highlighting regions that are electron-rich or electron-poor. For the broader class of benzothiazole (B30560) and isothiazole (B42339) derivatives, such studies have been instrumental in understanding their chemical behavior and spectroscopic properties. sciencepub.netresearchgate.net The optimized molecular geometry, including bond lengths and angles, is a primary output of these calculations, forming the basis for further computational analysis. researchgate.net For instance, studies on related thiazole (B1198619) derivatives often utilize the 6-311G(d,p) basis set to achieve precise results on molecular structures.
Prediction of Molecular Reactivity Indices (e.g., Frontier Molecular Orbitals, Chemical Hardness, Electrophilicity)
The electronic structure data obtained from quantum chemical calculations allows for the prediction of various molecular reactivity indices. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
For isothiazole and benzothiazole analogs, these frontier molecular orbitals are analyzed to predict sites of electrophilic and nucleophilic attack. Other important reactivity descriptors that can be calculated include chemical hardness (resistance to change in electron distribution), chemical softness, electronegativity, and the electrophilicity index. researchgate.net These parameters are crucial for understanding reaction mechanisms and predicting the outcomes of chemical reactions. sciencepub.net
Table 1: Representative Molecular Reactivity Indices for a Thiazole Derivative
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -9.9 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 8.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 4.0 |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | 1.5 to 4.0 |
Note: Values are illustrative and based on general findings for thiazole derivatives, not specific to this compound. researchgate.netresearchgate.net
Conformational Analysis and Energy Minimization Studies
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a relatively rigid structure like this compound, this involves calculating the potential energy surface as a function of any rotatable bonds or flexible angles to find the global energy minimum. While the core benzo[d]isothiazole ring system is planar and rigid, substituents could introduce conformational flexibility. Energy minimization studies, often using DFT or semi-empirical methods, are used to obtain the optimized, lowest-energy structure, which is essential for accurate predictions of other molecular properties. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. biointerfaceresearch.com By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational changes, flexibility, and intermolecular interactions of this compound in various environments, such as in solution. nih.gov
In studies of related benzothiazole and thiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule behaves within a biological binding site. rsc.orgnih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. rsc.org
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures. The energy of the transition state determines the activation energy and, therefore, the reaction rate.
For example, studies on the reactivity of isothiazoles with electrophiles like dibromine have used DFT to locate transition states and calculate activation barriers, thereby predicting the most favorable reaction pathways. These theoretical investigations can clarify reaction regioselectivity and stereoselectivity, providing a level of detail that is often difficult to obtain through experimental methods alone.
Ligand-Scaffold Interaction Modeling for Rational Design
The benzo[d]isothiazole scaffold is recognized for its importance in medicinal chemistry. nih.govnih.gov Computational modeling of ligand-scaffold interactions is a cornerstone of rational drug design. Molecular docking is a primary technique used to predict the preferred binding orientation of a molecule like this compound to a biological target, such as an enzyme or receptor. nih.gov
These docking studies, often followed by more rigorous MD simulations, help to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-target complex. nih.govnih.gov This information is invaluable for designing new derivatives with improved binding affinity and selectivity. For instance, the benzo[d]isothiazole scaffold has been explored as an inhibitor of the PD-1/PD-L1 interaction, with molecular modeling guiding the design of potent compounds. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Chlorobenzo[d]isothiazole derivatives by mapping the proton (¹H) and carbon-¹³ (¹³C) environments.
¹H NMR Spectroscopy: In derivatives of 6-chlorobenzothiazole, the aromatic protons typically appear as multiplets or distinct doublets and singlets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The precise chemical shifts and coupling constants (J values) are influenced by the nature and position of substituents on the benzothiazole (B30560) ring. For instance, in 2-(adamantan-1-yl)-6-chlorobenzo[d]thiazole, the aromatic protons are observed at δ 7.88 (d, J = 8.7 Hz, 1H), 7.81 (d, J = 2.0 Hz, 1H), and 7.38 (dd, J = 8.7, 2.1 Hz, 1H). rsc.org Similarly, for 2-(6-chlorobenzo[d]thiazol-2-yl)propan-2-ol, the aromatic proton signals are found at δ 7.88 (d, J = 8.7 Hz, 1H), 7.85 (d, J = 2.1 Hz, 1H), and 7.43 (dd, J = 8.7, 2.0 Hz, 1H). rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon framework. The carbon atoms of the benzothiazole ring system in its derivatives typically resonate between 118 ppm and 181 ppm. rsc.orgtandfonline.com For example, in 2-(6-chlorobenzo[d]thiazol-2-yl)propan-2-ol, the carbon signals are observed at δ 180.69, 151.63, 136.51, 130.86, 126.88, 123.62, and 121.41 ppm. rsc.org In another example, 1-(6-chlorobenzo[d]thiazol-2-yl)-2-methylpropan-1-one, the benzothiazole carbon peaks appear at δ 166.52, 152.12, 138.40, 133.85, 127.91, 126.17, and 121.94 ppm. rsc.org
Interactive Data Table: NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(adamantan-1-yl)-6-chlorobenzo[d]thiazole | 7.88 (d, J=8.7 Hz, 1H), 7.81 (d, J=2.0 Hz, 1H), 7.38 (dd, J=8.7, 2.1 Hz, 1H), 2.12 (s, 8H), 2.04–1.94 (m, 1H), 1.81 (s, 6H) | Not explicitly provided | rsc.org |
| 2-(6-chlorobenzo[d]thiazol-2-yl)propan-2-ol | 7.88 (d, J=8.7 Hz, 1H), 7.85 (d, J=2.1 Hz, 1H), 7.43 (dd, J=8.7, 2.0 Hz, 1H), 2.77 (br, 1H), 1.75 (s, 6H) | 180.69, 151.63, 136.51, 130.86, 126.88, 123.62, 121.41, 73.71, 30.74 | rsc.org |
| 1-(6-chlorobenzo[d]thiazol-2-yl)-2-methylpropan-1-one | 8.06 (d, J=8.8 Hz, 1H), 7.93 (d, J=2.0 Hz, 1H), 7.50 (dd, J=8.8, 2.1 Hz, 1H), 3.92 (hept, J=6.9 Hz, 1H), 1.31 (d, J=7.0 Hz, 6H) | 198.86, 166.52, 152.12, 138.40, 133.85, 127.91, 126.17, 121.94, 36.40, 18.63 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of this compound and its derivatives.
IR Spectroscopy: The IR spectra of 6-chlorobenzothiazole derivatives display characteristic absorption bands. Key vibrational modes include C-S-C stretching of the benzothiazole ring (around 622-637 cm⁻¹), C-Cl stretching (around 824-828 cm⁻¹), and C=N stretching of the thiazole (B1198619) ring (around 1620-1653 cm⁻¹). tandfonline.comasianpubs.org Aromatic C=C stretching vibrations are typically observed in the 1516-1521 cm⁻¹ region. tandfonline.com In N-acylated derivatives, the amide N-H stretching appears around 3267-3456 cm⁻¹ and the carbonyl (C=O) stretching is prominent around 1637-1695 cm⁻¹. asianpubs.orgkoreascience.kr
Raman Spectroscopy: While less commonly reported in the surveyed literature for this specific compound, Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For 2-Amino-6-chlorobenzothiazole, a related precursor, Raman data is available, suggesting its utility in characterizing the vibrational modes of the core structure. chemicalbook.com
Interactive Data Table: Key IR Absorption Bands for this compound Derivatives
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-S-C (benzothiazole) | 622 - 637 | tandfonline.com |
| C-Cl | 824 - 828 | tandfonline.com |
| C=N (thiazole) | 1620 - 1653 | tandfonline.comasianpubs.org |
| C=C (aromatic) | 1516 - 1521 | tandfonline.com |
| N-H (amide) | 3267 - 3456 | asianpubs.orgkoreascience.kr |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. rsc.orgasianpubs.org
Typically, the mass spectrum shows a distinct molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). tandfonline.comasianpubs.org The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the molecule. ekb.eg Fragmentation patterns often involve the cleavage of the benzothiazole core. A common fragment observed corresponds to the 6-chlorobenzothiazole moiety itself (m/z ~167/169), indicating its stability. asianpubs.org For example, the HRMS (ESI) of 1-(6-chlorobenzo[d]thiazol-2-yl)cyclobutan-1-ol showed a calculated [M+H]⁺ of 240.0244 and a found value of 240.0253. rsc.org
X-ray Crystallography for Precise Solid-State Structural Determination
For example, the crystal structure of 7-Chloro-3-phenylbenzo asianpubs.orgthiazolo[2,3-c] rsc.orgtandfonline.comtriazole, a derivative, revealed the dihedral angles between the fused ring system and the pendant phenyl ring. iucr.org These studies also highlight the role of non-covalent interactions, such as C–H···N hydrogen bonds and π–π stacking interactions, in stabilizing the crystal lattice. iucr.org The bromine-containing analogue, 6-Bromobenzo[d]thiazole-4-carboxylic acid, has also been studied, showing a planar benzothiazole system with hydrogen-bonding networks. smolecule.com
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the optical properties of this compound derivatives, which are often influenced by the electronic structure and the presence of chromophoric and auxochromic groups.
UV-Vis Spectroscopy: Derivatives of 6-chlorobenzothiazole typically exhibit absorption maxima (λ_max) in the UV region. For instance, N-(6-chlorobenzo[d]thiazol-2-yl)-2-(diethylamino)acetamide shows a λ_max at 225 nm. koreascience.kr The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of substituents. chemrxiv.org A red shift (bathochromic shift) and peak broadening are sometimes observed with increasing solvent polarity, indicating changes in the electronic environment. chemrxiv.org
Fluorescence Spectroscopy: Certain derivatives of 6-chlorobenzothiazole exhibit fluorescence. For example, a benzothiazole alkyne derivative was reported to have an emission maximum at 500 nm with a significant Stokes shift. nih.gov Fluorescence quenching experiments have also been used to study the interaction of these compounds with other molecules, providing insights into their potential as sensors. thieme-connect.de Some Schiff base derivatives are investigated for their excited-state intramolecular proton transfer (ESIPT) fluorescence properties, which can be utilized in sensing applications. mdpi.com
Advanced Spectroscopic Probes for Electronic Structure Investigation
Advanced spectroscopic techniques, often coupled with computational methods, provide deeper insights into the electronic structure of this compound derivatives. These methods are crucial for understanding reactivity and designing molecules with specific electronic and optical properties.
Techniques such as fluorescence quenching and excited-state intramolecular proton transfer (ESIPT) studies serve as probes for the electronic behavior of these molecules. thieme-connect.demdpi.com For example, fluorescence quenching experiments can reveal single-electron transfer processes, which are key steps in certain chemical reactions. thieme-connect.de ESIPT is a photophysical phenomenon that can be harnessed for developing fluorescent sensors and probes, as the emission properties are highly sensitive to the molecular environment and interactions. mdpi.com These advanced studies are critical for applications in materials science and medicinal chemistry, where the electronic structure dictates function.
Research Applications of 6 Chlorobenzo D Isothiazole and Its Derivatives
Medicinal Chemistry Scaffold Research (In Vitro Studies)
The 6-chlorobenzo[d]isothiazole nucleus is a versatile starting point for synthesizing compounds with potential therapeutic value. evitachem.com Researchers have modified this core structure to explore its efficacy against a range of biological targets, leading to the identification of potent enzyme inhibitors, antimicrobial agents, and antiparasitic compounds. nih.govacs.org
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in human diseases.
Histone Deacetylase (HDAC) Inhibitors : In the search for new anticancer agents, researchers have synthesized analogues of the approved HDAC inhibitor SAHA (Zolinza®) using a benzothiazole (B30560) core. benthamdirect.comingentaconnect.com One such derivative, N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide, demonstrated potent HDAC inhibitory effects and exhibited cytotoxicity against five human cancer cell lines that was equipotent to SAHA. benthamdirect.comingentaconnect.com Molecular docking studies suggested this compound has a high affinity for the HDAC8 enzyme. benthamdirect.comingentaconnect.com
Cyclooxygenase (COX) Inhibitors : Certain derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Studies on 6-chlorobenzo[d]thiazol-2(3H)-one indicated that its derivatives could selectively inhibit COX-2 over COX-1, which suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Kinase Inhibitors (VEGFR-2, BRAF) : A series of new hybrids incorporating the 6-chlorobenzo[d]thiazole (B1585302) scaffold with a 1,3,4-thiadiazole (B1197879) moiety were designed as potential anticancer agents targeting key kinases. mdpi.com One compound from this series, designated 4f, was a potent inhibitor of both BRAF and VEGFR-2 enzymes, with IC₅₀ values of 0.071 µM and 0.194 µM, respectively, comparable to the multi-kinase inhibitor sorafenib. mdpi.com
| Derivative Type | Target Enzyme | Key Finding (IC₅₀ Value) | Source |
|---|---|---|---|
| N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide | HDAC | Cytotoxicity equipotent to SAHA against 5 cancer cell lines | benthamdirect.comingentaconnect.com |
| Benzothiazole-thiadiazole hybrid (Compound 4f) | BRAF Kinase | 0.071 µM | mdpi.com |
| Benzothiazole-thiadiazole hybrid (Compound 4f) | VEGFR-2 Kinase | 0.194 µM | mdpi.com |
| 6-chlorobenzo[d]thiazol-2(3H)-one derivatives | COX-2 | Selective inhibition over COX-1 |
The this compound scaffold is a prominent feature in the design of novel antimicrobial agents. nih.govtandfonline.com
Antibacterial Activity : Numerous studies have demonstrated the antibacterial potential of these derivatives. A series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. nih.govtandfonline.com The investigation revealed that the tested compounds showed moderate to good inhibition, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL. nih.gov Specifically, triazolo-thiadiazole derivatives were found to be more active than their 1,3,4-oxadiazole (B1194373) counterparts. nih.govtandfonline.com In other research, tryptoline-based benzothiazoles containing the 6-chloro substituent were found to re-sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to the β-lactam antibiotic cefazolin. nih.gov
Antifungal Activity : The same series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives also showed potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus, with MIC values as low as 12.5 µg/mL. nih.govtandfonline.com Another study focusing on carbamodithioate derivatives found that these compounds exhibited good antifungal activity against various phytopathogenic fungi. serialsjournals.com Furthermore, a study on β-amino esters bearing a 6-chlorobenzo[d]thiazole moiety reported significant antifungal activity against F. oxysporum. mdpi.com
| Derivative Class | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| Triazolo-thiadiazole & Oxadiazole Derivatives | S. aureus, E. coli, P. aeruginosa | 12.5 - 100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | C. albicans, A. niger, A. flavus | 12.5 - 100 µg/mL | nih.govtandfonline.com |
| 1,2,3-Thiadiazole Derivative (4b) | C. albicans | Inhibition zone of 25 mm at 10 µg/mL | dovepress.com |
| β-Amino Ester Derivative (5dr) | F. oxysporum | 60.53% inhibition rate | mdpi.com |
The benzothiazole scaffold, including chlorinated derivatives, has been identified as a promising framework for developing agents against parasitic diseases. acs.org Research has shown that some benzothiazole derivatives possess potent activity against trypanosomatids, the group of protozoa responsible for diseases like African trypanosomiasis. acs.org The specific substitution patterns on the benzothiazole ring are crucial for this antiparasitic potency. acs.org Studies have also noted the potential of benzothiazole derivatives as general antiparasitic agents, highlighting the broad applicability of this chemical scaffold. researchgate.net
Derivatives of this compound have been synthesized and evaluated for their effectiveness against helminths (parasitic worms) and insects. asianpubs.orgresearchgate.net A study focused on a series of Schiff bases derived from this compound, which incorporated pyrazole (B372694) and benzothiazole moieties. asianpubs.orgresearchgate.net These compounds were tested for anthelmintic activity against two earthworm species (Eudrilus eugeniae and Megascolex konkanensis) and showed good activity compared to the standard drug mebendazole. asianpubs.org The same series of compounds was also evaluated for insecticidal activity against termites (Coptotermis formasanus), with chloro- and fluoro-substituted derivatives showing potent activity comparable to the standard chloropyrifos. asianpubs.org
The this compound core is a key component in the development of dual-action agents that exhibit both anticancer and anti-inflammatory properties. nih.govresearchgate.net
Anticancer Evaluation : A study focused on a series of novel benzothiazole derivatives identified 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) as a particularly active compound. nih.govresearchgate.net It significantly inhibited the proliferation of A431 (skin), A549 (lung), and H1299 (lung) cancer cells. nih.govresearchgate.net Mechanistic studies showed that compound B7 induced apoptosis and cell cycle arrest, and it was found to inhibit both the AKT and ERK signaling pathways, which are critical for tumor cell survival. nih.govresearchgate.net Another study on benzothiazole-thiadiazole hybrids found significant cytotoxicity against HePG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with IC₅₀ values as low as 2.74 µM. mdpi.com
Anti-inflammatory Evaluation : The same compound B7 also demonstrated significant anti-inflammatory activity by decreasing the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.govresearchgate.net This dual activity makes it a promising candidate for therapies that target both cancer progression and the associated inflammatory environment. researchgate.net Other research has pointed to the anti-inflammatory potential of benzothiazole derivatives through the inhibition of COX enzymes. researchgate.net
| Compound | Cancer Cell Line | Activity (IC₅₀ Value) | Source |
|---|---|---|---|
| Compound B7 | A431, A549, H1299 | Significant proliferation inhibition | nih.govresearchgate.net |
| Benzothiazole-thiadiazole hybrid (4f) | MCF-7 (Breast) | 2.74 µM | mdpi.com |
| Benzothiazole-thiadiazole hybrid (4f) | HePG-2 (Liver) | 5.05 µM | mdpi.com |
| Benzothiazole-thiadiazole hybrid (4r) | HCT-116 (Colon) | 7.81 µM | mdpi.com |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. nih.govnih.gov
In the development of resistance-modifying agents for MRSA, SAR studies revealed that the chlorine atom at the 6-position of the benzothiazole ring is essential for good activity. nih.gov
For antibacterial and antifungal derivatives, the presence of specific groups, such as 2,4-dichloro phenyl or methyl phenyl on a linked triazolo-thiadiazole ring, was found to be responsible for the most potent activity. tandfonline.com
In the design of anticancer agents, SAR-driven modifications, such as introducing an additional carbon or carbonyl group between the benzothiazole and a phenyl ring, were explored to enhance potency based on lead compounds. nih.gov
For kinase inhibitors, SAR analysis of benzothiazole-thiadiazole hybrids showed that the nature and position of substituents on the terminal phenyl ring significantly influenced cytotoxic activity against different cancer cell lines. mdpi.com For instance, compounds with an electron-donating group (like -OCH₃) at the para-position of the phenyl ring generally showed higher potency. mdpi.com
Materials Science Applications
Detailed research into the materials science applications of this compound is not extensively documented in publicly available scientific literature. The following sections reflect the current state of knowledge based on available data.
Organic Electronics and Optoelectronic Materials Development
There is currently a lack of specific research findings detailing the application of this compound or its derivatives in the development of organic electronics and optoelectronic materials. While the broader class of heterocyclic compounds is of great interest in this field, dedicated studies on this particular compound are not readily found.
Functional Dyes and Fluorescent Probes (e.g., Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores)
The application of this compound and its derivatives as functional dyes or fluorescent probes, particularly those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), is not described in the current body of research. Studies on ESIPT fluorophores have largely focused on other scaffolds, such as the isomeric benzothiazoles. mdpi.comrsc.orgnih.gov
Polymer Chemistry Applications
Chemical Sensor Development
The development of chemical sensors based on the this compound framework is not a prominent area of current research. While related heterocyclic compounds are utilized for ion sensing, specific studies employing this scaffold for sensor applications are not available. nih.govacs.org
Agrochemical Research Applications
The potential of the this compound scaffold in agriculture, particularly for crop protection, represents an emerging area of investigation.
Design of Novel Crop Protection Agents
The benzo[d]isothiazole core is recognized for its biological activity, making its derivatives candidates for agrochemical research. cymitquimica.com Specifically, derivatives of this compound are considered to be of interest for these applications. For instance, the related compound 6-fluorobenzo[d]isothiazol-3-amine has been noted for its potential in agrochemical development, suggesting that the 6-chloro analogue is also a structure of interest for designing new crop protection agents. lookchem.com However, detailed studies on specific pesticidal or herbicidal activities of this compound derivatives are still limited.
Found Derivatives of this compound
The following table summarizes key derivatives of this compound found in chemical databases and research literature, which serve as the basis for potential future applications.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 6-Chlorobenzo[d]isothiazol-3(2H)-one | 70-10-0 | C₇H₄ClNOS | A core derivative with potential applications in agrochemical research. cymitquimica.comaccelachem.comgoogle.com |
| 6-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 46149-10-4 | C₇H₄ClNO₃S | A sulfonyl derivative of the parent compound. sigmaaldrich.combldpharm.com |
| 6-Chlorobenzo[d]isothiazol-3-amine | 31857-81-5 | C₇H₆ClN₂S | An amine derivative that serves as a building block for more complex molecules. bldpharm.com |
| 6-bromo-5-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 2990211-68-0 | C₉H₄BrClF₃NO₅S | A halogenated derivative noted as an intermediate for advanced synthesis. chemshuttle.com |
Fungicidal Properties
Derivatives of this compound have demonstrated notable potential as antifungal agents. Researchers have synthesized and evaluated various analogs, revealing structure-activity relationships that are crucial for the development of more potent fungicides.
A significant area of investigation involves the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives. From this class of compounds, novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles have been synthesized and screened for their antifungal properties. tandfonline.com These compounds were tested against a panel of pathogenic fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. The screening revealed that many of these derivatives exhibit moderate to good inhibitory activity, with minimum inhibitory concentrations (MICs) generally ranging from 12.5 to 50 µg/mL. tandfonline.com The presence of specific substituents, such as 2,4-dichloro phenyl and methyl phenyl groups on the triazolo-thiadiazole ring, was found to enhance the antifungal activity. tandfonline.com
Another derivative, 6-chlorobenzo[d]thiazole-2-thiol, has also been identified as having antifungal properties. In vitro studies have shown its capability to reduce the viability of Candida albicans cells by more than 60% at a concentration of 100 µg/mL. The mechanism of action is believed to involve the disruption of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.
Furthermore, a study focusing on the enantioselective synthesis of β-amino esters produced a derivative, dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate. This compound exhibited significant antifungal activity against Fusarium oxysporum, with an inhibition rate of 60.53% at a concentration of 50 µg/mL, which was reported to be higher than the commercial fungicide hymexazol (B17089) under the same conditions. mdpi.com
| Compound Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives (triazolo-thiadiazoles and oxadiazoles) | Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | MIC: 12.5-50 µg/mL | tandfonline.com |
| 6-Chlorobenzo[d]thiazole-2-thiol | Candida albicans | >60% reduction in cell viability at 100 µg/mL | |
| Dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate | Fusarium oxysporum | 60.53% inhibition at 50 µg/mL | mdpi.com |
Insecticidal Properties
The development of novel insecticides is a critical area of agrochemical research, and derivatives of this compound have emerged as promising candidates.
One study focused on the synthesis of a series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substitutedbenzo[d]thiazol-2-yl)hydrazine derivatives. These compounds were evaluated for their insecticidal activity against termites (Coptotermes formosanus), showing potential for pest control.
In another research effort, the toxicity of various chlorobenzothiazole derivatives was assessed against the fourth instar larvae of the cotton leafworm, Spodoptera littoralis. Among the tested compounds, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate was identified as the most potent, with a median lethal concentration (LC50) of 34.02 ppm. researchgate.net
Furthermore, a series of novel β-naphthol derivatives incorporating a 6-chlorobenzothiazolylamino moiety were synthesized and evaluated for their pesticidal properties. Several of these compounds demonstrated significant insecticidal activity against the diamondback moth (Plutella xylostella), with LC50 values ranging from 0.0988 to 5.8864 mg·L⁻¹. researchgate.net Some of these derivatives also showed lethality rates of 30–90% against spider mites at a concentration of 100 mg·L⁻¹. researchgate.net
The entomological activities of N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines have also been investigated, with screenings for antifeedant, acaricidal, contact toxicity, and stomach toxicity, indicating a broad spectrum of potential insecticidal applications. researchgate.net
| Compound Derivative | Pest Species | Activity (LC50) | Reference |
|---|---|---|---|
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Spodoptera littoralis (larvae) | 34.02 ppm | researchgate.net |
| 1-(((6-chlorobenzo[d]thiazol-2-yl)amino)(1,3-dimethyl-1H-pyrazol-5-yl)methyl)naphthalen-2-ol | Plutella xylostella | 0.0988 mg·L⁻¹ | researchgate.net |
| 1-(((6-chlorobenzo[d]thiazol-2-yl)amino)(1-methyl-1H-pyrrol-2-yl)methyl)naphthalen-2-ol | Plutella xylostella | 0.1345 mg·L⁻¹ | researchgate.net |
Coordination Chemistry and Catalysis
The this compound scaffold is a valuable building block in coordination chemistry, primarily due to the presence of nitrogen and sulfur atoms which can act as donor sites for metal coordination. This has led to the design of novel ligands and the exploration of their corresponding metal complexes in catalysis.
Design of Ligands for Transition Metal Complexes
The benzothiazole framework, particularly when functionalized, provides a versatile platform for the design of ligands for transition metal complexes. The nitrogen atom of the thiazole (B1198619) ring and other donor atoms introduced through substitution can chelate to metal ions, forming stable complexes.
For instance, Schiff base ligands derived from 6-chlorobenzothiazole have been synthesized and used to form complexes with various transition metals. One such ligand, 4-(((4-chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol, was synthesized through the condensation of 2-amino-4-chlorobenzothiazole (B128024) and 4-hydroxy-3-methoxybenzaldehyde. nanobioletters.com This ligand was then used to prepare complexes with Co(II), Zn(II), and Ni(II). nanobioletters.com Spectroscopic analysis confirmed the coordination of the metal ions through the imine nitrogen and the phenolic oxygen of the Schiff base. nanobioletters.com Such complexes are of interest for their potential biological and catalytic activities.
Another example is the synthesis of ternary copper(II) complexes using ligands derived from N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide. rsc.org The design of these ligands leverages the coordinating ability of the benzothiazole nitrogen and the sulfonamide group. The resulting metal complexes have been characterized by various spectroscopic techniques and X-ray crystallography. rsc.org The presence of the 6-chloro substituent can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.
The versatility of the this compound moiety allows for its incorporation into a wide range of ligand architectures, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications.
Applications in Homogeneous and Heterogeneous Catalysis
The metal complexes derived from this compound ligands, as well as the parent molecule itself, have potential applications in both homogeneous and heterogeneous catalysis.
In the realm of heterogeneous catalysis, a study demonstrated the use of commercially available aluminas as efficient and reusable catalysts for the Paal-Knorr synthesis of N-substituted pyrroles. Among the synthesized compounds was 6-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole, which was obtained in good yield through a solvent-free reaction catalyzed by alumina (B75360). mdpi.com This highlights the utility of the 6-chlorobenzothiazole amine as a substrate in catalyzed reactions to form more complex heterocyclic structures. The use of solid-supported catalysts like alumina offers advantages such as ease of separation and recyclability, aligning with the principles of green chemistry. mdpi.comsmolecule.com
While direct examples of this compound derivatives in homogeneous catalysis are less common in the searched literature, the structural motifs are relevant to established catalytic systems. For example, the bromo-analogue, 6-bromobenzo[d]thiazole, is known to participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, where the halogen at the 6-position is the reactive site. ua.es By analogy, the 6-chloro substituent offers a potential handle for similar catalytic transformations, which are fundamental in organic synthesis. Homogeneous catalysts are often preferred for their high selectivity and activity under mild reaction conditions. rsc.org The development of recyclable homogeneous catalysts is an active area of research, with systems using solvents like polyethylene (B3416737) glycol (PEG) showing promise. acs.org
Furthermore, transition metal complexes with ligands containing heterocyclic moieties similar to this compound have been shown to be effective photocatalysts. For instance, a platinum(II) complex with pyrazolate bridging ligands has been used for the photooxidation of p-bromothioanisol. This suggests that appropriately designed complexes of this compound could also exhibit interesting photocatalytic properties.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 6-Chlorobenzo[d]isothiazole and its Analogues
While methods for the synthesis of this compound and its derivatives exist, the development of more efficient, environmentally friendly, and economically viable synthetic strategies remains a priority. conicet.gov.ar Future research will likely focus on:
Green Chemistry Approaches: Exploring the use of aqueous media, microwave irradiation, and catalysts like sodium chloride to create more sustainable synthetic protocols. conicet.gov.arresearchgate.net For instance, a one-pot, three-component condensation reaction has been developed for synthesizing substituted benzo[d]thiazole analogues under microwave irradiation in a water/sodium chloride system, offering short reaction times and high yields. conicet.gov.ar
Novel Catalytic Systems: Investigating new catalysts, such as cobalt oxime complexes in photoinduced decarboxylative C-H adamantylation, to enable milder and more selective functionalization of the benzothiazole (B30560) core. thieme-connect.de
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its analogues to improve safety, scalability, and product consistency.
Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid generation of a wide array of this compound derivatives with diverse substitution patterns, facilitating the exploration of structure-activity relationships.
In-Depth Mechanistic Studies for Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future investigations should include:
Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, IR) and kinetic analysis to elucidate reaction pathways and identify key intermediates.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction mechanisms, predict transition states, and understand the electronic effects of the chlorine substituent on reactivity. For example, computational studies can help understand the interactions of these compounds with biological targets. nih.govresearchgate.net
Isotope Labeling Studies: Utilizing isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Rational Design of Advanced Functional Materials and Biologically Active Scaffolds Based on this compound
The unique electronic properties and structural rigidity of the this compound scaffold make it an attractive building block for the creation of novel materials and bioactive molecules. mdpi.com
Advanced Functional Materials:
Future research in this area could explore the development of:
Organic Electronics: Synthesizing and evaluating this compound-containing polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: Designing fluorescent or colorimetric sensors based on the this compound framework for the detection of specific ions, molecules, or environmental pollutants.
Corrosion Inhibitors: Investigating the potential of this compound derivatives to act as corrosion inhibitors for metals, leveraging the presence of heteroatoms that can adsorb onto metal surfaces. researchgate.net
Biologically Active Scaffolds:
The this compound moiety is a key component in a variety of biologically active compounds. semanticscholar.orgontosight.ai Rational design strategies will be instrumental in developing new therapeutic agents.
| Biological Target | Potential Application | Research Focus |
| Enzymes (e.g., Kinases, HDACs) | Anticancer Agents | Design of selective inhibitors targeting enzymes like VEGFR-2, BRAF, and histone deacetylases (HDACs). mdpi.comnih.gov |
| Microbial Targets | Antimicrobial Agents | Synthesis of derivatives with enhanced activity against drug-resistant bacteria and fungi. tandfonline.com |
| Receptors | Neurodegenerative Diseases | Development of ligands for receptors implicated in neurological disorders. mdpi.com |
| Parasitic Targets | Antiparasitic Agents | Exploration of derivatives for the treatment of diseases like trypanosomiasis. acs.org |
For example, derivatives of this compound have shown promise as inhibitors of enzymes like FabK in Clostridioides difficile, highlighting their potential as narrow-spectrum antibiotics. nih.gov
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work offers a powerful approach to accelerate the discovery and optimization of this compound-based compounds. biorxiv.org Future efforts will benefit from:
In Silico Screening: Utilizing computational tools to predict the properties and activities of virtual libraries of this compound derivatives, prioritizing candidates for synthesis and experimental testing. acs.orgljmu.ac.uk
QSAR and Pharmacophore Modeling: Developing quantitative structure-activity relationship (QSAR) models and pharmacophore maps to guide the design of more potent and selective compounds. researchgate.net
Molecular Docking and Dynamics: Employing molecular docking and dynamics simulations to understand the binding modes of this compound derivatives with their biological targets, facilitating structure-based drug design. mdpi.comresearchgate.net
Exploration of Unconventional Reactivity and Novel Applications
Moving beyond established transformations, future research should explore the untapped reactivity of the this compound nucleus. This could involve:
Photoredox Catalysis: Harnessing the power of visible light to drive novel C-H functionalization and cross-coupling reactions, providing access to previously unattainable derivatives. thieme-connect.de
Electrochemistry: Utilizing electrochemical methods to mediate redox reactions of this compound, offering a green and controlled approach to its functionalization.
Novel Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the selective opening or rearrangement of the isothiazole (B42339) ring, leading to the synthesis of entirely new heterocyclic systems.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound, leading to advancements in synthetic chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 6-Chlorobenzo[D]isothiazole and its derivatives?
- Methodological Answer : Four rational approaches dominate its synthesis: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) transformations from other heterocycles (e.g., isoxazoles via reductive opening and cyclization). Chlorinated isothiazoles are particularly advantageous as starting materials due to their reactivity in functionalization . A basic route involves thioamide precursors, forming the isothiazole core through cyclization under controlled conditions .
Q. What experimental techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
- X-ray crystallography : For resolving crystal structures, as demonstrated in copper-isothiazole complexes .
- Elemental analysis : To verify molecular composition (e.g., C, H, N, S content) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
Q. How are preliminary biological activities of this compound derivatives assessed?
- Methodological Answer : Initial screening often focuses on antimicrobial or anticancer activity:
- Antimicrobial assays : Broth microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antimitogenic effects . Low yields in early-stage syntheses (e.g., nucleoside derivatives) may limit bioactivity data, necessitating iterative optimization .
Advanced Research Questions
Q. How can this compound be utilized in designing transition-metal complexes for catalysis?
- Methodological Answer : The compound’s nitrogen/sulfur donors enable coordination with metals like palladium. Key steps:
- Ligand synthesis : Functionalize the isothiazole core with reactive groups (e.g., -NH2, -Cl) to enhance metal binding .
- Catalytic testing : Evaluate complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). Palladium-isothiazole complexes show superior activity at 20–35°C, with recyclability in heterogeneous catalysts (e.g., silicon-oxide-supported systems) .
- Green chemistry integration : Optimize aqueous-phase reactions to reduce environmental impact .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., low antibacterial activity in thiazolidinone derivatives vs. high antimitogenic effects in other studies ) require:
- Structural benchmarking : Compare substituent patterns (e.g., electron-withdrawing groups may reduce bioavailability).
- Assay standardization : Control variables like cell line selection, solvent effects, and incubation times.
- Synergy studies : Test combinations with known drugs to identify potentiating effects, as seen in anticancer/pesticide formulations .
Q. What computational strategies predict the physicochemical properties of this compound derivatives?
- Methodological Answer :
- Crystal structure prediction : Genetic algorithms (e.g., GAtor) model polymorph stability by simulating evolutionary routes from initial molecular pools .
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization.
- Molecular docking : Screen derivatives against enzyme targets (e.g., cyclooxygenase-1) to rationalize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
